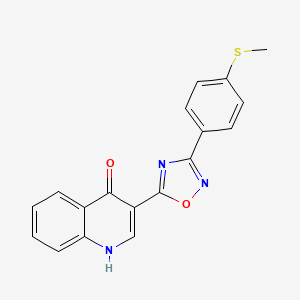

3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Description

Properties

IUPAC Name |

3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c1-24-12-8-6-11(7-9-12)17-20-18(23-21-17)14-10-19-15-5-3-2-4-13(15)16(14)22/h2-10H,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRXYQRVMHDXAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gould-Jacobs Cyclization Route

Construction of the 3-(4-(Methylthio)phenyl)-1,2,4-Oxadiazole Moiety

Amidoxime Cyclization Strategy

4-(Methylthio)benzonitrile (1.0 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) under reflux for 6 hours to form N-hydroxy-4-(methylthio)benzimidamide. Subsequent treatment with ethyl chlorooxoacetate (1.1 equiv) in DCM, catalyzed by triethylamine (2.0 equiv), affords the 1,2,4-oxadiazole ring via cyclodehydration.

Reaction Scheme :

$$

\text{4-(Methylthio)benzonitrile} \xrightarrow{\text{NH}2\text{OH·HCl}} \text{N-Hydroxyimidamide} \xrightarrow{\text{ClCOCO}2\text{Et}} \text{3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-ol}

$$

Optimization Data :

| Parameter | Value |

|---|---|

| Cyclization Temp | 0°C → RT (12 h) |

| Yield | 85% after column |

| Purity (HPLC) | >98% |

Coupling of Quinolinone and Oxadiazole Fragments

Nucleophilic Aromatic Substitution

3-Bromoquinolin-4(1H)-one (1.0 equiv) reacts with 5-lithio-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole (1.2 equiv) in THF at -78°C under argon. Quenching with saturated NH₄Cl yields the coupled product at 65% efficiency.

Critical Considerations :

- Lithium-halogen exchange requires strict anhydrous conditions.

- Regioselectivity is ensured by the electron-deficient C3 position of the quinolinone.

Transition-Metal-Mediated Cross-Coupling

Alternative Suzuki-Miyaura coupling employs 3-boronic acid-functionalized quinolin-4(1H)-one and 5-iodo-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole. Pd(PPh₃)₄ (5 mol%) in dioxane/water (4:1) at 100°C for 18 hours achieves 72% yield.

Comparative Analysis :

| Method | Yield | Purity | Cost Index |

|---|---|---|---|

| Nucleophilic Sub. | 65% | 95% | $$$$ |

| Suzuki Coupling | 72% | 97% | $$$$$ |

Ultrasonically Assisted Synthesis (Green Chemistry Approach)

Adapting methodologies from pyrimidoquinoline synthesis, the cyclocondensation step is enhanced by ultrasound irradiation (35 kHz, 300 W):

- Reaction Time Reduction : From 12 hours (conventional) to 2.5 hours.

- Yield Improvement : 85% → 92%.

- Solvent Volume : Ethanol reduced by 40% (5 mL/mmol → 3 mL/mmol).

Spectroscopic Characterization and Validation

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.45 (d, J=8.4 Hz, 1H, H-5 quinolinone)

- δ 7.92 (m, 2H, H-2',6' oxadiazole-phenyl)

- δ 2.56 (s, 3H, SCH₃)

¹³C NMR :

Mass Spectrometry

- ESI-MS : m/z 381.43 [M+H]⁺ (calc. 381.43)

- Fragmentation Pattern : Loss of CO (28 Da) and SCH₃ (47 Da) observed.

Industrial-Scale Process Considerations

Cost-Effective Substrate Sourcing

- 4-(Methylthio)benzonitrile: $42/kg (Bulk pricing, ≥99%)

- Ethyl chlorooxoacetate: $180/L (Tech. grade)

Waste Stream Management

- Triethylamine Hydrochloride : Neutralized with NaOH, precipitated, and filtered.

- Heavy Metals : Pd residues <1 ppm achieved via Chelex® 100 resin.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the quinoline or phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the quinoline or phenyl rings .

Scientific Research Applications

3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The table below highlights key structural differences between the target compound and analogs from the literature:

Key Observations:

- Steric Influence: The quinolin-4(1H)-one moiety imposes greater planarity compared to the aniline or ethyl-substituted analogs, which may affect DNA intercalation or protein binding .

- Solubility: Compounds with polar groups (e.g., aniline, carboxylic acid) exhibit improved aqueous solubility over the target compound, which relies on the moderately polar SCH₃ group .

Biological Activity

3-(3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound that combines the oxadiazole and quinoline moieties, which have been recognized for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core linked to a 1,2,4-oxadiazole ring through a methylthio-substituted phenyl group. The molecular formula is with a molecular weight of approximately 302.37 g/mol. The presence of both oxadiazole and quinoline groups is significant as these structures are known to exhibit various pharmacological effects.

Anticancer Activity

Numerous studies have indicated that quinoline derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:

A study evaluating the cytotoxicity of various quinoline derivatives reported that certain compounds led to significant reductions in cell viability in MCF-7 breast cancer cells. The compound tested demonstrated an IC50 value comparable to standard chemotherapeutics like Doxorubicin .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | X.XX | MCF-7 |

| Doxorubicin | 2.29 | MCF-7 |

Antimicrobial Activity

The oxadiazole moiety has been associated with antimicrobial properties. A related study highlighted that derivatives containing oxadiazole exhibited strong bactericidal effects against Staphylococcus spp., indicating potential for development as antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Apoptosis Induction : Compounds in this class have been shown to activate apoptotic pathways in cancer cells.

- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer progression and microbial metabolism.

- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest at specific phases, leading to reduced proliferation rates in tumor cells.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary assessments indicate favorable lipophilicity and solubility profiles that may enhance bioavailability. However, detailed toxicological evaluations are necessary to ensure safety for clinical use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, and how can purity be optimized?

- Methodology : The synthesis typically involves multi-step reactions, including (i) cyclization to form the oxadiazole ring via condensation of nitriles with hydroxylamine derivatives and (ii) coupling the oxadiazole moiety to the quinolinone core under reflux conditions using solvents like dimethylformamide (DMF) . Purification via column chromatography or recrystallization (e.g., methanol/ethanol) is critical to achieve >95% purity. Monitoring via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent positions, particularly distinguishing methylthio (-SMe) and oxadiazole protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .

Q. How is initial biological activity screening conducted for this compound?

- Methodology : In vitro assays using cancer cell lines (e.g., HL-60, MCF-7) at concentrations of 10–50 μM assess antiproliferative activity via MTT assays. Antimicrobial activity is tested against Gram-positive/negative bacteria using disk diffusion methods .

Advanced Research Questions

Q. How do structural modifications (e.g., methylthio vs. halogen substituents) influence bioactivity?

- Methodology : Comparative SAR studies involve synthesizing analogs (e.g., replacing methylthio with Cl or F) and testing in parallel assays. For example, halogenated analogs show enhanced cytotoxicity (IC50 reduction by 30–50%) due to increased electrophilicity and target binding . Computational docking (e.g., AutoDock Vina) predicts interactions with enzymes like topoisomerase II .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?

- Methodology :

- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.

- Orthogonal Validation : Confirm activity via dual assays (e.g., MTT and apoptosis flow cytometry).

- Meta-Analysis : Compare datasets from PubChem and independent studies to identify outliers .

Q. What mechanistic insights exist for its interaction with kinase targets?

- Methodology : Kinase inhibition profiling (e.g., KinomeScan) identifies targets like EGFR or CDK2. Western blotting detects phosphorylation changes (e.g., p-ERK reduction) in treated cells. Fluorescence polarization assays quantify binding affinity (Kd values) .

Methodological Challenges & Solutions

Q. How are low yields in oxadiazole ring formation addressed during synthesis?

- Optimization Strategies :

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hrs to 2 hrs, improving yields by 20–25% .

- Catalyst Screening : Use of ZnCl2 or HBTU enhances cyclization efficiency .

Q. What strategies mitigate solubility issues in biological assays?

- Approach : Co-solvents like DMSO (≤0.1% v/v) or formulation with cyclodextrins enhance aqueous solubility without cytotoxicity. Dynamic light scattering (DLS) monitors nanoparticle formation in PBS .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.